molecular formula C11H13IO4 B3045751 4-(2-Ethoxyethoxy)-3-iodobenzoic acid CAS No. 1131614-52-2

4-(2-Ethoxyethoxy)-3-iodobenzoic acid

Cat. No.: B3045751
CAS No.: 1131614-52-2
M. Wt: 336.12
InChI Key: QHICQURDLYIYEF-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)-3-iodobenzoic acid is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom, and the hydrogen atom at the 4-position is replaced by a 2-ethoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid typically involves the iodination of 4-(2-ethoxyethoxy)benzoic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or other substituted benzoic acids.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(2-Ethoxyethoxy)-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-iodobenzoic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxyethoxy)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodobenzoic acid: Lacks the 2-ethoxyethoxy group, affecting its solubility and reactivity.

    4-Ethoxybenzoic acid: Lacks both the iodine atom and the 2-ethoxyethoxy group, making it significantly different in terms of chemical properties.

Uniqueness

4-(2-Ethoxyethoxy)-3-iodobenzoic acid is unique due to the presence of both the iodine atom and the 2-ethoxyethoxy group. This combination imparts distinct reactivity and solubility properties, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICQURDLYIYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660992
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-52-2
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethoxyethoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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